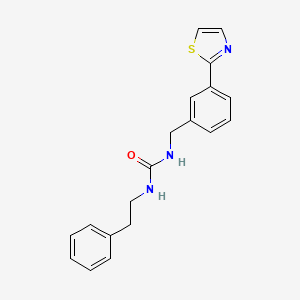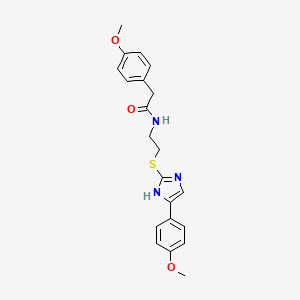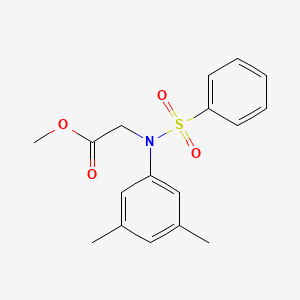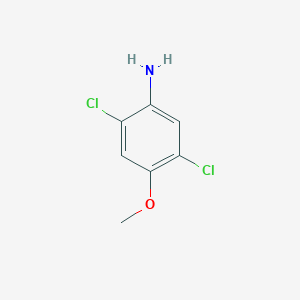
1-Phénéthyl-3-(3-(thiazol-2-yl)benzyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a synthetic organic compound with potential pharmacological activity. It is a part of the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The molecular formula of this compound is C19H19N3OS.
Synthesis Analysis
The synthesis of similar compounds, such as 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored using NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be determined using various techniques. For instance, the melting point of the compound can be determined using Differential Scanning Calorimetry (DSC) . The molecular weight of the compound is 337.44.Applications De Recherche Scientifique
Activité antimicrobienne
Certains composés similaires à « 1-Phénéthyl-3-(3-(thiazol-2-yl)benzyl)urée » ont montré une activité antimicrobienne discrète . Cela suggère que « this compound » pourrait également avoir un potentiel en tant qu'agent antimicrobien.
Applications agricoles
Des recherches ont révélé que certains composés ayant des structures similaires peuvent promouvoir la croissance du colza et augmenter le rendement en graines et la teneur en huile . Cela indique que « this compound » pourrait potentiellement être utilisé dans des applications agricoles pour améliorer les rendements des cultures.
Propriétés anticancéreuses
Les dérivés thiazoliques, dont « this compound » fait partie, se sont avérés posséder des propriétés anticancéreuses . Cela suggère que ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.
Activité antidiabétique
Les dérivés thiazoliques se sont également avérés avoir une activité antidiabétique . Cela indique que « this compound » pourrait potentiellement être utilisé dans le traitement du diabète.
Activité anti-inflammatoire
Les dérivés thiazoliques se sont avérés posséder des propriétés anti-inflammatoires . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Propriétés antihypertensives
Les dérivés thiazoliques se sont avérés avoir des propriétés antihypertensives . Cela indique que « this compound » pourrait potentiellement être utilisé dans le traitement de l'hypertension.
Activité anti-Alzheimer
Les dérivés thiazoliques se sont avérés avoir une activité anti-Alzheimer . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement de la maladie d'Alzheimer.
Activité inhibitrice de la COX-1
Des composés similaires à « this compound » ont montré une faible activité inhibitrice de la COX-1 . Cela suggère que ce composé pourrait potentiellement être utilisé comme inhibiteur de la COX-1.
Orientations Futures
The future directions for the research on “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could include further studies to confirm its pharmacological activities and to explore its potential applications in various fields such as medicine and industry. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 1-phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, have been found to interact with various biological targets, such as enzymes and receptors, leading to a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Analyse Biochimique
Biochemical Properties
Thiazoles, the core structure of this compound, are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in laboratory settings are not yet fully known. Thiazoles are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea vary with different dosages in animal models are not yet fully known. Thiazoles are known to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is involved in are not yet fully known. Thiazoles are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea within cells and tissues are not yet fully known. Thiazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea and any effects on its activity or function are not yet fully known. Thiazoles are known to be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)

![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)
![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)

![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)
